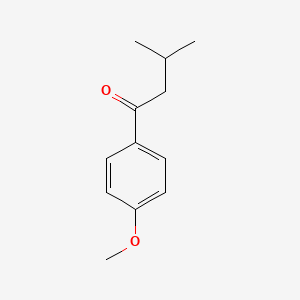
2,2,4,4,6,6,8,8,10-Nonamethylundecane
Overview
Description
2,2,4,4,6,6,8,8,10-Nonamethylundecane is a highly branched alkane with the molecular formula C20H42. It is known for its unique structure, which includes multiple methyl groups attached to an undecane backbone. This compound is often used as a reference material in various scientific studies due to its well-defined chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethylundecane typically involves the alkylation of smaller alkanes with methyl groups. One common method is the catalytic hydrogenation of polyisobutylene fractions, which results in the formation of highly branched alkanes . The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as platinum or palladium.
Industrial Production Methods
In industrial settings, this compound is produced through the hydrogenation of polymerized isobutylene. This process involves the use of large-scale reactors and specialized catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethylundecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the alkane chain .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) for catalyzing substitution reactions. The reaction conditions typically involve moderate temperatures and the presence of a solvent to facilitate the reaction .
Major Products
The major products formed from the reactions of this compound include halogenated derivatives, which can be further used in various chemical processes and applications .
Scientific Research Applications
2,2,4,4,6,6,8,8,10-Nonamethylundecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethylundecane is primarily related to its hydrophobic nature. In biological systems, it interacts with cell membranes, affecting their fluidity and permeability. This can influence various cellular processes, including nutrient uptake and waste excretion . The compound’s molecular targets include lipid bilayers and membrane proteins, which it can modulate through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched alkane used as a reference compound in fuel studies.
2,2,4,4,6,6,8,8-Octamethylnonane: Similar in structure but with fewer methyl groups, making it less branched.
Uniqueness
2,2,4,4,6,6,8,8,10-Nonamethylundecane is unique due to its high degree of branching, which imparts distinct physical and chemical properties. This high branching results in lower boiling points and higher stability compared to less branched alkanes . Its unique structure makes it particularly useful in studies involving hydrophobic interactions and the behavior of branched hydrocarbons in various environments .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,10-nonamethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,12-15H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWVRCDVYIYPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553288 | |
| Record name | 2,2,4,4,6,6,8,8,10-Nonamethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109485-62-3, 93685-79-1 | |
| Record name | 2,2,4,4,6,6,8,8,10-Nonamethylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,4,6,6,8,8,10-Nonamethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoeicosane (Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4,6,6,8,8,10-NONAMETHYLUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2BS5JY54M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


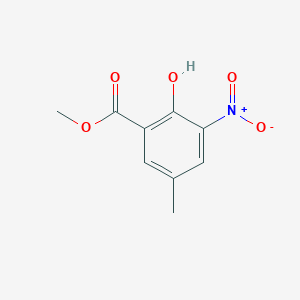
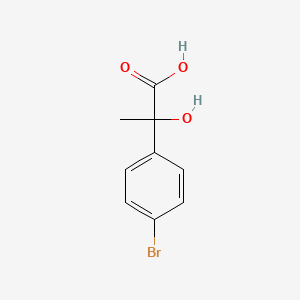
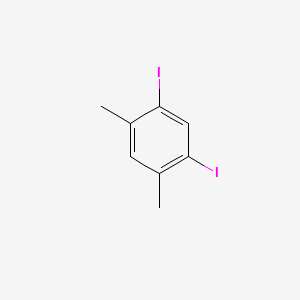

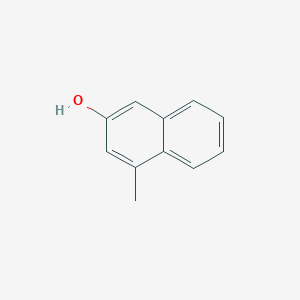

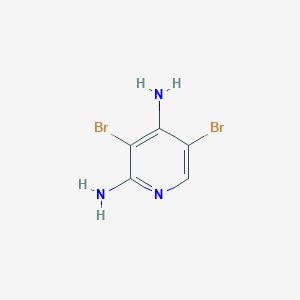
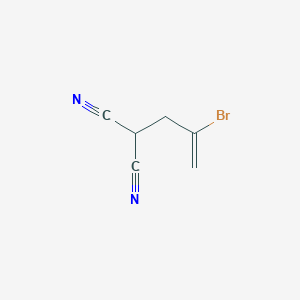
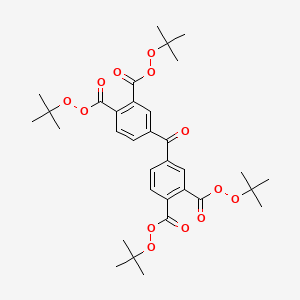
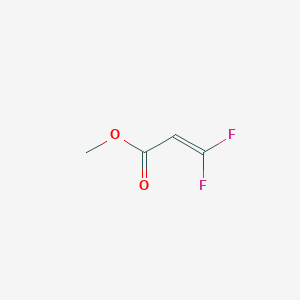
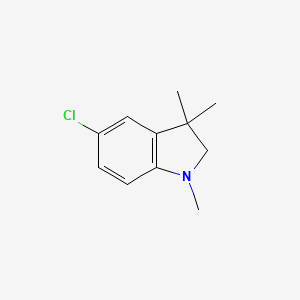
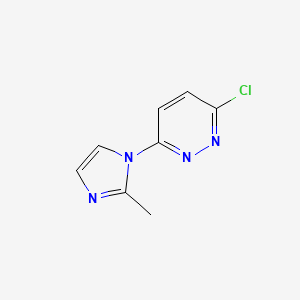
![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)
